molecular formula C16H12Cl2F4N4O3 B4555542 [3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{1-[(2,6-dichlorophenoxy)methyl]-1H-pyrazol-3-yl}methanone

[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{1-[(2,6-dichlorophenoxy)methyl]-1H-pyrazol-3-yl}methanone

Cat. No.: B4555542
M. Wt: 455.2 g/mol
InChI Key: SQDKWYURIMDISN-UHFFFAOYSA-N
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Description

[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{1-[(2,6-dichlorophenoxy)methyl]-1H-pyrazol-3-yl}methanone is a complex organic compound featuring multiple functional groups, including difluoromethyl, hydroxy, and dichlorophenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{1-[(2,6-dichlorophenoxy)methyl]-1H-pyrazol-3-yl}methanone involves multiple steps, including the formation of difluoromethylated intermediates. One common approach is the use of difluoromethylation reagents to introduce the difluoromethyl groups onto the pyrazole ring . The reaction conditions typically involve the use of metal-based catalysts and specific solvents to achieve high yields and selectivity .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow microreactor systems to optimize reaction conditions and improve yield . These systems allow for precise control over reaction parameters, leading to more efficient and scalable production processes.

Chemical Reactions Analysis

Types of Reactions

[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{1-[(2,6-dichlorophenoxy)methyl]-1H-pyrazol-3-yl}methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include difluoromethylated ketones, reduced pyrazole derivatives, and substituted phenoxy compounds .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in the development of new materials and catalysts .

Biology and Medicine

In biology and medicine, [3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{1-[(2,6-dichlorophenoxy)methyl]-1H-pyrazol-3-yl}methanone is investigated for its potential as a pharmaceutical agent. Its difluoromethyl groups are known to enhance metabolic stability and bioavailability, making it a promising candidate for drug development .

Industry

In the industrial sector, this compound is explored for its use in agrochemicals, particularly as a fungicide or herbicide. Its ability to inhibit specific enzymes in pathogens makes it an effective agent for crop protection .

Mechanism of Action

The mechanism of action of [3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{1-[(2,6-dichlorophenoxy)methyl]-1H-pyrazol-3-yl}methanone involves its interaction with molecular targets such as enzymes and receptors. The difluoromethyl groups enhance binding affinity to these targets, leading to inhibition or modulation of their activity . The pathways involved may include inhibition of enzyme activity or disruption of cellular processes essential for pathogen survival .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other difluoromethylated pyrazoles and phenoxy derivatives, such as:

Uniqueness

What sets [3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{1-[(2,6-dichlorophenoxy)methyl]-1H-pyrazol-3-yl}methanone apart is its combination of functional groups, which confer unique chemical and biological properties.

Properties

IUPAC Name

[3,5-bis(difluoromethyl)-5-hydroxy-4H-pyrazol-1-yl]-[1-[(2,6-dichlorophenoxy)methyl]pyrazol-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2F4N4O3/c17-8-2-1-3-9(18)12(8)29-7-25-5-4-10(23-25)14(27)26-16(28,15(21)22)6-11(24-26)13(19)20/h1-5,13,15,28H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQDKWYURIMDISN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NN(C1(C(F)F)O)C(=O)C2=NN(C=C2)COC3=C(C=CC=C3Cl)Cl)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2F4N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{1-[(2,6-dichlorophenoxy)methyl]-1H-pyrazol-3-yl}methanone
Reactant of Route 2
[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{1-[(2,6-dichlorophenoxy)methyl]-1H-pyrazol-3-yl}methanone
Reactant of Route 3
[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{1-[(2,6-dichlorophenoxy)methyl]-1H-pyrazol-3-yl}methanone
Reactant of Route 4
[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{1-[(2,6-dichlorophenoxy)methyl]-1H-pyrazol-3-yl}methanone
Reactant of Route 5
[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{1-[(2,6-dichlorophenoxy)methyl]-1H-pyrazol-3-yl}methanone
Reactant of Route 6
Reactant of Route 6
[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{1-[(2,6-dichlorophenoxy)methyl]-1H-pyrazol-3-yl}methanone

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